molecular formula C16H12ClNOS B1532447 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160257-14-6

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1532447
CAS No.: 1160257-14-6
M. Wt: 301.8 g/mol
InChI Key: FVCCQQVZWYJFGG-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative with a thiophene group at the 2-position and an ethyl group at the 6-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-thienylamine and ethyl acetoacetate.

  • Condensation Reaction: These starting materials undergo a condensation reaction to form the quinoline core.

  • Chlorination: The resulting quinoline is then chlorinated at the 4-position to introduce the carbonyl chloride group.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.

  • Substitution: Substitution reactions at the quinoline core can introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinoline-4-carboxylic acid derivatives.

  • Reduction Products: Quinoline-4-carboxylic alcohol derivatives.

  • Substitution Products: Substituted quinolines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential antimicrobial or anticancer activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Thienylquinoline: Similar structure but lacks the ethyl group at the 6-position.

  • 6-Ethylquinoline: Similar structure but lacks the thiophene group at the 2-position.

  • Quinoline-4-carbonyl chloride: Similar core structure but without the ethyl and thiophene groups.

Uniqueness: The presence of both the ethyl group and the thiophene group in 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride makes it unique compared to its analogs. These modifications can significantly affect its chemical reactivity and biological activity.

Properties

IUPAC Name

6-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-2-10-5-6-13-11(8-10)12(16(17)19)9-14(18-13)15-4-3-7-20-15/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCQQVZWYJFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

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